
Diphosphoric acid, monomethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphosphoric acid, monomethyl ester, also known as methyl diphosphate, is an ester of diphosphoric acid. This compound is part of the broader class of phosphate esters, which are significant in various biochemical processes. Phosphate esters are crucial in biochemistry, particularly in the formation of adenosine triphosphate (ATP), which stores and transfers energy in cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphosphoric acid, monomethyl ester can be synthesized through the esterification of diphosphoric acid with methanol. One common method involves the reaction of diphosphoric acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. Additionally, the recovery and reuse of catalysts, such as polystyrene-supported DMAP, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Diphosphoric acid, monomethyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in redox reactions under appropriate conditions.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Hydrolysis: Typically catalyzed by acids or bases.
Substitution: Nucleophiles such as alcohols or amines can react with the ester group under mild conditions to form new esters or amides.
Major Products
Applications De Recherche Scientifique
Diphosphoric acid, monomethyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of diphosphoric acid, monomethyl ester involves its ability to participate in phosphorylation reactions. These reactions are crucial in transferring phosphate groups to various substrates, a process essential in energy transfer and signal transduction pathways. The compound can act as a donor of phosphate groups, interacting with enzymes and other proteins to modulate their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoric acid, monomethyl ester: Similar in structure but contains only one phosphate group.
Diphosphoric acid, diethyl ester: Another ester of diphosphoric acid but with ethyl groups instead of methyl.
Triphosphoric acid, monomethyl ester: Contains an additional phosphate group compared to diphosphoric acid, monomethyl ester.
Uniqueness
This compound is unique due to its specific esterification with methanol, which imparts distinct chemical properties and reactivity. Its ability to participate in phosphorylation reactions makes it particularly valuable in biochemical and industrial applications .
Propriétés
Numéro CAS |
56399-35-0 |
|---|---|
Formule moléculaire |
CH6O7P2 |
Poids moléculaire |
192.00 g/mol |
Nom IUPAC |
methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/CH6O7P2/c1-7-10(5,6)8-9(2,3)4/h1H3,(H,5,6)(H2,2,3,4) |
Clé InChI |
PRFDQHCVOVMMJC-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


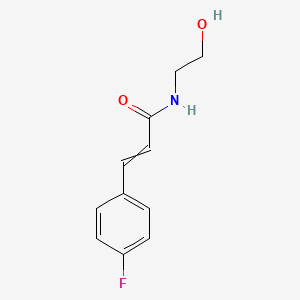
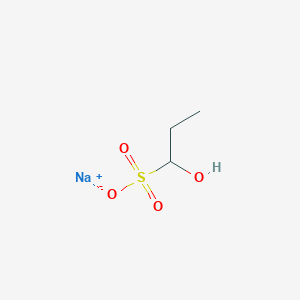





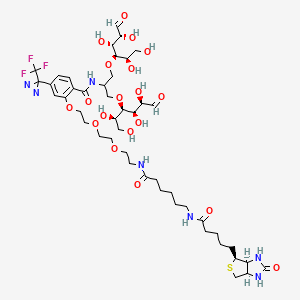
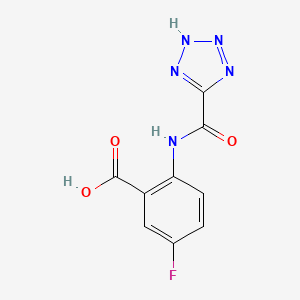
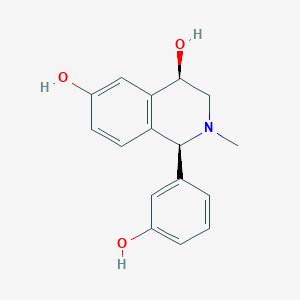
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)
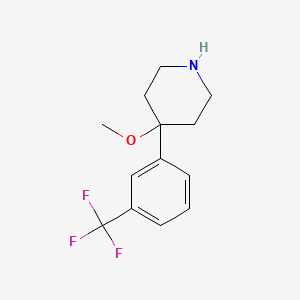

![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)
